molecular formula C10H14ClN3OS B4449144 N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride

N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride

Cat. No.: B4449144
M. Wt: 259.76 g/mol
InChI Key: CFCFFRIZFBTDGN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the oxadiazole and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS.ClH/c1-2-5-11-7-9-12-10(13-14-9)8-4-3-6-15-8;/h3-4,6,11H,2,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCFFRIZFBTDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NC(=NO1)C2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride

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